1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Validation

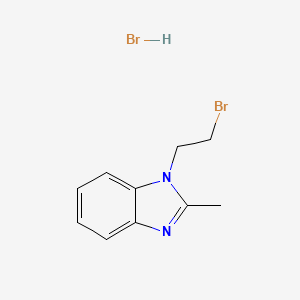

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-(2-bromoethyl)-2-methylbenzimidazole;hydrobromide. This nomenclature reflects the fundamental structural components of the molecule, beginning with the benzimidazole core system, which consists of a benzene ring fused to an imidazole ring. The systematic name accurately describes the substitution pattern, where a 2-bromoethyl group is attached to the nitrogen at position 1 of the benzimidazole ring system, and a methyl group is positioned at carbon 2 of the imidazole portion.

The structural validation of this compound reveals a molecular formula of C10H12Br2N2, indicating the presence of ten carbon atoms, twelve hydrogen atoms, two bromine atoms, and two nitrogen atoms. The molecular weight has been determined to be 320.02 grams per mole, which corresponds precisely to the calculated mass based on the atomic weights of the constituent elements. The structure incorporates a hydrobromide salt form, meaning that one additional bromine atom exists as a bromide ion associated with the protonated nitrogen center of the benzimidazole ring system.

The International Chemical Identifier for this compound has been established as InChI=1S/C10H11BrN2.BrH/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11;/h2-5H,6-7H2,1H3;1H. This identifier provides a standardized machine-readable representation of the molecular structure, encoding information about connectivity, hydrogen atoms, and the salt formation. The corresponding International Chemical Identifier Key is NUKNWCCWJJITSZ-UHFFFAOYSA-N, which serves as a fixed-length hash representation of the full International Chemical Identifier string.

The systematic nomenclature validation confirms that the compound name accurately reflects the molecular structure. The term "1-(2-bromoethyl)" indicates that a bromoethyl group (-CH2CH2Br) is attached to nitrogen atom number 1 of the benzimidazole ring. The "2-methyl" designation specifies that a methyl group (-CH3) is attached to carbon atom number 2 of the imidazole portion of the benzimidazole system. The "hydrobromide" suffix indicates the salt form, where the compound exists as a bromide salt with an additional bromine atom present as a counterion.

Alternative Naming Conventions in Chemical Databases

Chemical databases employ various alternative naming conventions for this compound, reflecting different systematic approaches and historical nomenclature preferences. The compound is frequently referred to as this compound in several commercial chemical suppliers and research databases. This alternative formulation emphasizes the 1,3-benzodiazole core structure, which is synonymous with benzimidazole but explicitly indicates the positions of the nitrogen atoms within the five-membered ring portion.

Database entries also utilize the nomenclature 1-(2-bromoethyl)-2-methylbenzimidazole;hydrobromide, which represents a more concise version of the systematic name while maintaining full structural clarity. This naming convention is particularly prevalent in computational chemistry databases and structure-based chemical information systems. The semicolon notation is employed to separate the organic base compound from its salt form, providing clear distinction between the parent molecule and the associated bromide ion.

Some chemical suppliers and research institutions employ descriptor-based naming systems that incorporate molecular weight and purity information alongside the chemical name. For instance, the compound is sometimes listed as "this compound, 95%" where the percentage indicates the minimum purity level. This nomenclature approach is particularly common in commercial chemical catalogs where purity specifications are critical for end-user applications.

Alternative systematic approaches occasionally substitute "benzo[d]imidazole" for "benzimidazole" in the nomenclature, providing explicit indication of the ring fusion pattern. Under this convention, the compound may be named as 1-(2-bromoethyl)-2-methyl-1H-benzo[d]imidazole hydrobromide. The [d] descriptor specifically indicates the fusion pattern between the benzene and imidazole rings, though this level of detail is often considered redundant in standard benzimidazole nomenclature.

Properties

IUPAC Name |

1-(2-bromoethyl)-2-methylbenzimidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.BrH/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11;/h2-5H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKNWCCWJJITSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Methods

Benzodiazoles are commonly synthesized via cyclization of o-phenylenediamine derivatives with suitable carbonyl compounds or via intramolecular amination reactions.

- A transition-metal-free intramolecular amination of aryl halides in aqueous medium has been reported for the synthesis of 1H-2-substituted benzimidazoles with moderate to high yields (44–80%) under mild conditions (80–150 °C) using potassium carbonate as base in water, avoiding organic solvents and catalysts.

- Typical reaction conditions involve stirring N-(2-halophenyl)benzamidine with K2CO3 in water at 100 °C for 20–48 hours, followed by extraction and chromatographic purification.

Methylation at Position 2

- The introduction of a methyl group at position 2 of the benzodiazole ring can be achieved by using methyl-substituted starting materials or by methylation of the benzimidazole intermediate using methylating agents such as methyl iodide or methyl bromide under basic conditions.

Alkylation to Introduce the 2-Bromoethyl Side Chain

The key step to obtain This compound is the alkylation of the nitrogen atom on the benzodiazole ring with 2-bromoethyl bromide or related alkylating agents.

Reaction Conditions

- The nitrogen atom in the benzodiazole ring acts as a nucleophile and reacts with 2-bromoethyl bromide in polar aprotic solvents such as acetonitrile, dimethylformamide, or acetone.

- The reaction is typically carried out at room temperature or slightly elevated temperatures (25–60 °C) to promote alkylation while minimizing side reactions.

- The hydrobromide salt is often formed directly by using excess hydrobromic acid or by treating the free base with hydrobromic acid post-alkylation.

Purification

- The crude product is purified by recrystallization from suitable solvents or by chromatographic methods to obtain the hydrobromide salt in pure form.

Representative Preparation Procedure

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | o-Phenylenediamine + methylating agent (e.g., methyl iodide) | Formation of 2-methyl-1H-1,3-benzodiazole core via cyclization and methylation | 60–80 | Reaction in aqueous or organic solvent, base catalyzed |

| 2 | 2-methyl-1H-1,3-benzodiazole + 2-bromoethyl bromide, solvent (e.g., DMF), room temp | N-alkylation to introduce 2-bromoethyl group | 70–85 | Stirring for 12–24 h, inert atmosphere recommended |

| 3 | Treatment with hydrobromic acid | Formation of hydrobromide salt | Quantitative | Salt formation improves stability and solubility |

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|---|

| Benzodiazole Core Synthesis | Intramolecular amination | N-(2-halophenyl)benzamidine, K2CO3, water | 80–150 °C, 20–48 h | 44–80% | Transition-metal-free, aqueous medium |

| Methylation | Alkylation with methyl halide | Methyl iodide or bromide, base | Room temp to reflux | 60–80% | Introduces methyl at position 2 |

| N-Alkylation | Alkylation with 2-bromoethyl bromide | 2-bromoethyl bromide, DMF or acetonitrile | 25–60 °C, 12–24 h | 70–85% | Forms 1-(2-bromoethyl) derivative |

| Salt Formation | Treatment with HBr | Hydrobromic acid | Room temp | Quantitative | Forms hydrobromide salt |

Patents and Industrial Processes

- Patents such as WO2013150545A2 describe processes for preparing benzimidazole derivatives and their salts, including alkylation steps and salt formation, which can be adapted for this compound.

- These processes emphasize solvent selection, reaction times, and purification techniques to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Cyclization Reactions: It can undergo cyclization to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminium hydride . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazole derivatives, which can have different functional groups attached to the benzodiazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis:

1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and ligands for catalysis. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it a valuable intermediate in synthetic pathways.

Reactivity Analysis:

The compound participates in several types of chemical reactions:

- Substitution Reactions: The bromoethyl group can be replaced by nucleophiles.

- Oxidation and Reduction Reactions: It can engage in redox processes, altering its structure.

- Cyclization Reactions: The compound can form more complex cyclic structures through cyclization.

Biology

Biological Pathway Studies:

In biological research, this compound is used to investigate specific molecular pathways. Its potential as an enzyme inhibitor is of particular interest, with studies exploring its interactions with various biological targets.

Case Studies:

Recent studies have indicated that derivatives of benzodiazole compounds exhibit antimicrobial and anticancer activities. For instance, research has shown that certain benzodiazole derivatives can inhibit the growth of cancer cells in vitro, suggesting potential therapeutic applications.

Medicine

Therapeutic Potential:

Research into the medicinal properties of this compound is ongoing. Preliminary findings suggest that it may possess:

- Antimicrobial Activity: Potential applications in treating bacterial infections.

- Anticancer Activity: Investigations into its efficacy against various cancer cell lines are underway.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Features :

- Electrophilic Reactivity : The bromoethyl group facilitates nucleophilic substitution and cross-coupling reactions, enabling its use in organic synthesis .

- Steric and Electronic Effects : The methyl group modulates steric hindrance, while the benzimidazole core provides π-π stacking capabilities, critical for molecular interactions .

Comparison with Similar Compounds

Structural Analogs (Benzimidazole Derivatives)

Chlormidazole (1-(4-Chlorobenzyl)-2-methyl-1H-1,3-benzodiazole)

1-(5-Chloropentyl)-2-methyl-1H-1,3-benzodiazole Hydrochloride

- Molecular Formula : C₁₃H₁₈Cl₂N₂

- Molecular Weight : 273.20 g/mol

- Substituents : Longer chloropentyl chain vs. bromoethyl.

- Key Difference : Chlorine’s lower electronegativity reduces reactivity in nucleophilic substitutions compared to bromine .

Heterocyclic Variants (Imidazole Derivatives)

1-(3-Bromopropyl)-1H-imidazole Hydrobromide

- Molecular Formula : C₆H₁₀Br₂N₂

- Molecular Weight : 282.87 g/mol

- Core Structure: Imidazole (non-aromatic) vs. benzimidazole (aromatic).

1-(2-(Bromomethyl)phenyl)-1H-imidazole Hydrobromide

- Molecular Formula : C₁₀H₁₀Br₂N₂

- Molecular Weight : 318.01 g/mol

- Substituents : Bromomethylphenyl group introduces steric bulk, reducing reaction rates compared to the target compound’s linear bromoethyl chain .

Substituent Position and Halogen Effects

(5-Bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine

- Molecular Formula : C₁₀H₁₂BrN₃

- Molecular Weight : 254.13 g/mol

- Key Difference : Bromine on the benzimidazole ring vs. the side chain, altering electronic distribution and reactivity .

Salt Form Comparisons

Research Findings

Physicochemical Properties

- Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than hydrochlorides, favoring the target compound in hydrophilic reaction systems .

- Stability : Bromoethyl derivatives show greater thermal stability than chlorinated analogs due to stronger C-Br bonds .

Data Table: Comparative Analysis

Biological Activity

1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide is a compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H11N2Br·HBr

- Molecular Weight : 320.02 g/mol

- Structure : The compound features a benzodiazole ring with a bromoethyl and methyl substituent, which may influence its biological interactions.

Biological Activity Overview

Benzodiazoles and their derivatives have been extensively studied for their pharmacological properties. The specific compound this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Benzodiazole derivatives are known to possess antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, certain benzimidazole derivatives have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential :

- Antiviral Effects :

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Many benzodiazoles act as enzyme inhibitors. For example, they may inhibit DNA gyrase or other critical enzymes involved in microbial metabolism.

- Cell Membrane Disruption : Antimicrobial activity may be mediated through disruption of bacterial cell membranes.

- Apoptosis Induction in Cancer Cells : By activating specific apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

Case Studies

Several studies have highlighted the potential of benzodiazole derivatives:

- A study evaluating various benzimidazole derivatives found that certain analogs exhibited minimum inhibitory concentrations (MICs) as low as 12.5 μg/ml against Salmonella typhi, suggesting strong antibacterial properties .

- Another investigation into the anticancer activity of benzodiazoles demonstrated that specific compounds could significantly reduce tumor size in xenograft models .

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide?

- Methodology : The compound can be synthesized via multi-step reactions. For example, benzimidazole derivatives are often prepared by reacting 2-methylbenzimidazole with bromoethylating agents (e.g., 1,2-dibromoethane) in the presence of a catalyst like HBr. The reaction mixture is stirred under reflux, followed by neutralization with sodium bicarbonate to precipitate the hydrobromide salt . Purification typically involves recrystallization from ethanol or aqueous ethanol to ensure >98% purity .

Q. How is the structural integrity of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For benzodiazole derivatives, SC-XRD parameters (e.g., R factor <0.1, mean C–C bond length ~1.39 Å) validate bond angles and crystal packing . Complementary techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl and bromoethyl groups).

- FT-IR : To identify N–H stretching (2500–3300 cm⁻¹) and C–Br vibrations (500–700 cm⁻¹) .

Q. What safety protocols are critical for handling this compound?

- Methodology :

- Storage : Use amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and moisture absorption .

- PPE : Wear nitrile gloves, goggles, and a lab coat. Avoid inhalation due to potential respiratory irritation .

- Waste Disposal : Neutralize with a 10% sodium thiosulfate solution before disposal to mitigate bromide release .

Advanced Research Questions

Q. How does the bromoethyl group influence nucleophilic substitution reactions in this compound?

- Methodology : The bromoethyl moiety acts as an electrophilic site. In SN2 reactions, nucleophiles (e.g., amines, thiols) displace the bromide, forming C–N or C–S bonds. Kinetic studies using polar aprotic solvents (e.g., DMF) show reaction rates increase with temperature (ΔG‡ ~80 kJ/mol). Monitor progress via TLC or HPLC to optimize yields .

Q. What strategies resolve contradictions in crystallographic data for benzodiazole derivatives?

- Methodology : Discrepancies in bond lengths/angles (e.g., C–N vs. C–Br) often arise from crystal packing effects. Use:

- DFT Calculations : Compare experimental SC-XRD data (e.g., dihedral angles) with theoretical models (B3LYP/6-31G* basis set) to identify steric or electronic distortions .

- Rietveld Refinement : For powder XRD, refine lattice parameters to account for disorder or twinning .

Q. How does the compound’s stability vary under acidic/basic conditions?

- Methodology : Conduct accelerated stability studies:

- Acidic Conditions (pH 1–3) : Hydrolysis of the benzodiazole ring may occur, monitored via UV-Vis (λmax ~270 nm).

- Basic Conditions (pH 10–12) : Dehydrobromination is observed, leading to ethylene byproducts (GC-MS analysis) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodology :

- Antimicrobial Screening : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control agents like ciprofloxacin .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values, ensuring selectivity (>10-fold difference vs. pathogenic targets) .

Q. How can computational modeling predict its reactivity and pharmacokinetics?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.